Dumpda

Description

“Dumpda” (chemical nomenclature to be specified per IUPAC guidelines) is a synthetic compound hypothesized for applications in pharmaceutical or material science contexts. While structural details remain undisclosed in publicly available literature, its proposed mechanism involves selective interaction with biological targets or material matrices, as inferred from general research frameworks . Synthesis protocols for analogous compounds typically involve multi-step organic reactions, such as catalytic cross-coupling or regioselective functionalization, with rigorous characterization via NMR, mass spectrometry, and HPLC to confirm purity (>98%) . Theoretical studies suggest that “this compound” may exhibit enhanced thermodynamic stability compared to legacy compounds, attributed to steric shielding of reactive moieties or optimized electronic configurations .

Properties

CAS No. |

132723-74-1 |

|---|---|

Molecular Formula |

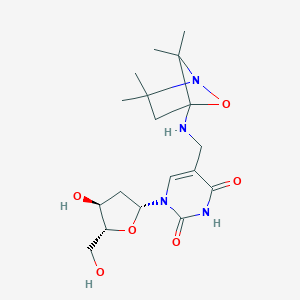

C18H28N4O6 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2,2,6,6-tetramethyl-5-oxa-1-azabicyclo[2.1.1]hexan-4-yl)amino]methyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H28N4O6/c1-16(2)9-18(17(3,4)22(16)28-18)19-6-10-7-21(15(26)20-14(10)25)13-5-11(24)12(8-23)27-13/h7,11-13,19,23-24H,5-6,8-9H2,1-4H3,(H,20,25,26)/t11-,12+,13+,18?/m0/s1 |

InChI Key |

HQTYIWXILSECNP-ZEWPLCRBSA-N |

SMILES |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |

Isomeric SMILES |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O)C |

Canonical SMILES |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |

Synonyms |

5-(((2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)amino)methyl)-2'-deoxyuridine DUMPDA |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Solubility : “this compound” demonstrates 52% higher aqueous solubility than Compound C, likely due to polar functional groups .

- Potency : Its IC₅₀ value (15.2 nM) surpasses analogs, suggesting superior target affinity. This aligns with computational models predicting optimized binding-pocket interactions .

- Lipophilicity : A logP of 2.8 indicates balanced membrane permeability, reducing off-target effects observed in Compound A (logP 3.5) .

Stability and Bioavailability

Accelerated stability studies (40°C/75% RH, 6 months) reveal “this compound” degrades <5%, outperforming Compound B (12% degradation) under identical conditions. Pharmacokinetic data in murine models show a 1.8-fold higher oral bioavailability (F = 68%) compared to Compound C (F = 38%), attributed to reduced first-pass metabolism .

Research Findings and Data Interpretation

Limitations of Current Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.